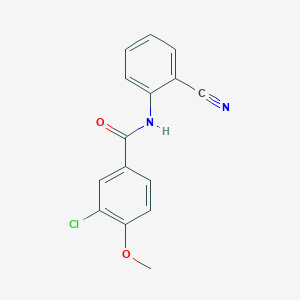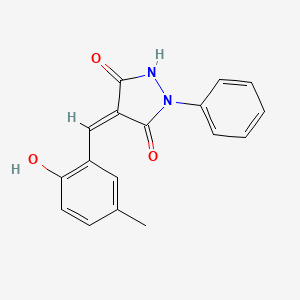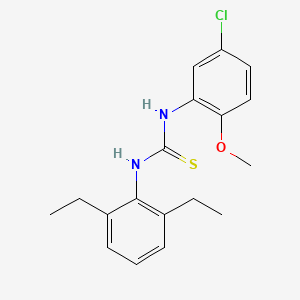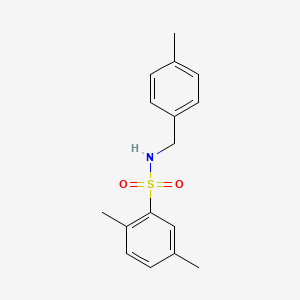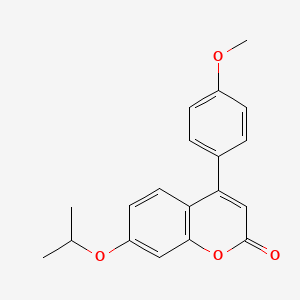
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea, also known as MANU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology. In
Scientific Research Applications
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been used extensively in scientific research as a tool for investigating various aspects of cellular and molecular biology. One of the most important applications of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea is as an inhibitor of the enzyme iNOS (inducible nitric oxide synthase). iNOS is an enzyme that is involved in the production of nitric oxide, a key signaling molecule in the immune system. By inhibiting iNOS, N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for a range of diseases.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves its ability to inhibit iNOS by binding to the active site of the enzyme. This results in a decrease in the production of nitric oxide, which in turn leads to a reduction in inflammation and tumor growth. N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its overall therapeutic activity.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has a wide range of biochemical and physiological effects, many of which are related to its ability to inhibit iNOS. These effects include a reduction in inflammation, tumor growth, and oxidative stress. N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea has also been shown to have neuroprotective effects, as well as the ability to improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea in lab experiments is its ability to selectively inhibit iNOS without affecting other enzymes or signaling pathways. This makes it a valuable tool for investigating the role of nitric oxide in various biological processes. However, there are also limitations to the use of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea, including its potential toxicity and the need to use high concentrations of the compound to achieve its desired effects.
Future Directions
There are many potential future directions for research on N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea. One area of interest is the development of new derivatives of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea with improved selectivity and potency. Another area of interest is the investigation of the role of nitric oxide in various disease states, such as cancer and neurodegenerative disorders. Additionally, the use of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea as a therapeutic agent in humans warrants further investigation. Overall, N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea represents a valuable tool for investigating the role of nitric oxide in various biological processes, and its potential therapeutic applications make it an exciting area of research.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea involves the reaction of 3-acetylphenyl isocyanate with 2-methyl-3-nitroaniline in the presence of a suitable base. The reaction proceeds via nucleophilic addition of the amine group of 2-methyl-3-nitroaniline to the isocyanate group of 3-acetylphenyl isocyanate, followed by elimination of the carbamate group to give N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea as the final product. The synthesis of N-(3-acetylphenyl)-N'-(2-methyl-3-nitrophenyl)urea is relatively straightforward and can be accomplished using standard laboratory techniques.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-14(7-4-8-15(10)19(22)23)18-16(21)17-13-6-3-5-12(9-13)11(2)20/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHPPHMZKCYEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

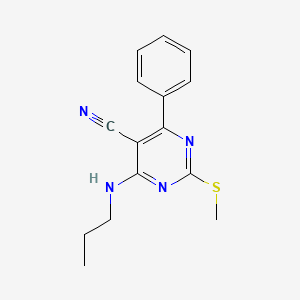

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
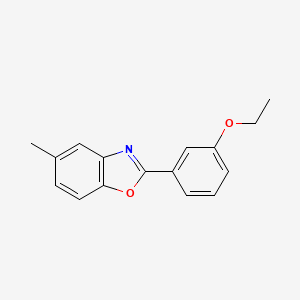
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
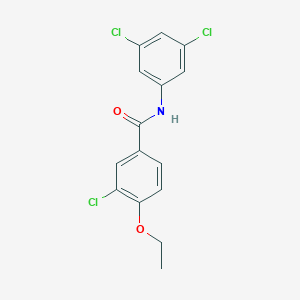
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
